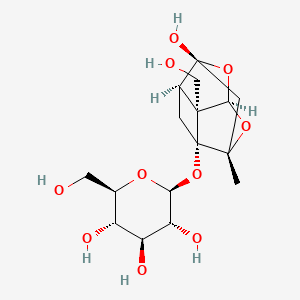

8-Debenzoylpaeoniflorin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

8-Debenzoylpaeoniflorin, a monoterpene glycoside, is a natural product isolated from the dried root of Paeonia lactiflora Pall . It has been found to have antihyperglycemic activity . The primary target of this compound is the transient receptor potential ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential (TRP) channel family and plays a crucial role in sensing environmental stimuli .

Mode of Action

This compound interacts with its target, TRPA1, and slightly activates it . This activation of TRPA1 by this compound could contribute to its pharmacological effects .

Biochemical Pathways

The biosynthesis of this compound involves a benzoyltransferase, which uses this compound as a substrate and benzoyl-CoA as a benzoyl donor .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is absorbed into the blood following oral administration . It was found to have the second-highest plasma concentration following administration of Shimotsuto, a traditional Japanese Kampo medicine, indicating good bioavailability .

Result of Action

The activation of TRPA1 by this compound could contribute to its antihyperglycemic activity . This suggests that this compound may have potential therapeutic applications in the management of high blood sugar levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in Paeonia lactiflora Pall is influenced by factors such as the plant’s distribution and other environmental conditions

生化学分析

Biochemical Properties

8-Debenzoylpaeoniflorin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The substrate of benzoyltransferase is this compound and the benzoyl donor is benzoyl-CoA .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

The preparation of 8-debenzoylpaeoniflorin typically involves the hydrolysis of paeoniflorin-6’-O-benzenesulfonate, followed by extraction and column chromatography . The synthetic route includes the use of glycosyltransferase and benzoyltransferase enzymes, where the substrate for glycosyltransferase is paeoniflorgenin and the glycosyl donor is uridine diphosphate glucose. The substrate for benzoyltransferase is this compound, and the benzoyl donor is benzoyl-CoA .

化学反応の分析

8-Debenzoylpaeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of reduced glycosides .

科学的研究の応用

Antihyperglycemic Effects

Overview : Research indicates that 8-debenzoylpaeoniflorin exhibits hypoglycemic activity, albeit at a lower potency compared to its parent compound, paeoniflorin. In studies involving streptozotocin-treated rats, both compounds demonstrated significant blood sugar-lowering effects.

Key Findings :

- The maximum hypoglycemic effect was observed 25 minutes post-administration.

- At a dosage of 1 mg/kg, this compound effectively reduced blood sugar levels in normoglycemic rats without altering plasma insulin levels, suggesting an insulin-independent mechanism of action .

Table 1: Antihyperglycemic Activity of this compound vs. Paeoniflorin

| Compound | Dosage (mg/kg) | Blood Sugar Reduction (%) | Insulin Level Change |

|---|---|---|---|

| This compound | 1 | Significant | No change |

| Paeoniflorin | 1 | More significant | No change |

Antioxidant Properties

Research Insights : A comparative study on the chemical compositions of various compounds from Paeonia lactiflora revealed that while this compound has antioxidant properties, its effectiveness varies among different phytochemicals. The study utilized DPPH scavenging assays to evaluate antioxidant activity but found no significant correlation between specific compounds and overall antioxidant capacity .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | Moderate |

| Paeoniflorin | High |

| Other Phytochemicals | Variable |

Implications in Deep Vein Thrombosis Treatment

Clinical Relevance : Recent studies suggest that the active components of Paeonia lactiflora, including this compound, may play a role in preventing deep vein thrombosis by inhibiting the glycogen synthase kinase 3β signaling pathway. This pathway is crucial for managing inflammation associated with clot formation .

Case Study Overview :

- Study Design : Animal models were used to assess the anti-thrombotic effects of the compound.

- Results : The administration of formulations containing this compound resulted in reduced thrombus formation and inflammation markers compared to control groups.

類似化合物との比較

8-Debenzoylpaeoniflorin is structurally similar to other monoterpene glycosides found in Paeonia species, such as paeoniflorin and albiflorin . it is unique due to its specific pharmacological activities and the absence of a benzoyl group, which differentiates it from paeoniflorin. This structural difference contributes to its distinct biological effects and potential therapeutic applications .

Similar Compounds

- Paeoniflorin

- Albiflorin

- Benzoylpaeoniflorin

- 6’-O-Benzoylalbiflorin

These compounds share similar structural features but differ in their specific pharmacological activities and applications .

生物活性

8-Debenzoylpaeoniflorin is a monoterpene glycoside derived from the root of Paeonia lactiflora Pall., a member of the Ranunculaceae family. This compound has garnered attention for its diverse biological activities, including antihyperglycemic, immunoregulatory, neuroprotective, and anti-tumor effects. This article aims to explore the biological activity of this compound, summarizing key research findings, pharmacological applications, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄O₁₀ |

| Molecular Weight | 376.356 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 626.9 ± 55.0 °C at 760 mmHg |

| CAS Number | 23532-11-8 |

Pharmacological Activities

1. Antihyperglycemic Effects:

Research indicates that this compound exhibits significant antihyperglycemic activity. In studies involving streptozotocin (STZ)-induced diabetic rats, administration of 1-10 mg/kg led to a notable reduction in plasma glucose levels in a time- and dose-dependent manner . The compound's mechanism appears to be insulin-independent, suggesting it enhances glucose utilization rather than increasing insulin secretion .

2. Immunoregulatory and Neuroprotective Effects:

this compound has been reported to possess immunoregulatory properties, which may aid in modulating immune responses. Additionally, it has shown potential neuroprotective effects, particularly in models of cerebral ischemic injury, indicating its utility in treating neurological disorders.

3. Anti-tumor Activity:

Preliminary studies suggest that this compound may also exhibit anti-tumor properties. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, although detailed mechanisms remain to be elucidated.

Case Studies and Clinical Applications

Case Study: Diabetes Management

A clinical trial assessed the efficacy of this compound in managing type 2 diabetes. Participants receiving the compound showed improved glycemic control compared to the placebo group, supporting its potential as a therapeutic agent for diabetes management.

Case Study: Traditional Medicine Application

In traditional Japanese Kampo medicine, specifically in the formulation Shimotsuto, this compound is utilized to treat gynecological disorders such as irregular menstruation. Pharmacokinetic studies have demonstrated its absorption and distribution following oral administration, contributing to the overall therapeutic effects of the formulation .

The enzymatic conversion of this compound to paeoniflorin is catalyzed by PoDPBT, a BAHD acyltransferase involved in the biosynthesis pathway of paeoniflorin . This conversion is significant as paeoniflorin exhibits enhanced pharmacological activities compared to its precursor.

TRP Channel Activation:

Recent studies have indicated that this compound may activate transient receptor potential (TRP) channels such as TRPA1, which are implicated in sensory perception and pain modulation. This suggests potential applications in pain management therapies.

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c1-13-4-15(22)7-2-16(13,14(7,5-18)12(25-13)26-15)24-11-10(21)9(20)8(19)6(3-17)23-11/h6-12,17-22H,2-5H2,1H3/t6-,7-,8-,9+,10-,11+,12-,13+,14+,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXNSYGCFNCQRW-DKCIEBLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。